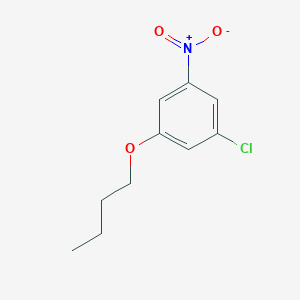

1-Butoxy-3-chloro-5-nitrobenzene

Description

1-Butoxy-3-chloro-5-nitrobenzene is a polysubstituted aromatic compound featuring a butoxy group (–OCH₂CH₂CH₂CH₃) at position 1, a chlorine atom at position 3, and a nitro group (–NO₂) at position 5. This arrangement imparts unique electronic and steric properties:

- Electronically, the nitro group is strongly electron-withdrawing (-I and -M effects), while the butoxy group donates electrons via resonance (+M), creating localized electronic polarization.

- Applications: Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, where substitution patterns dictate reactivity and functionality .

Properties

IUPAC Name |

1-butoxy-3-chloro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-2-3-4-15-10-6-8(11)5-9(7-10)12(13)14/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFWTOKJXLBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294778 | |

| Record name | Benzene, 1-butoxy-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881322-10-6 | |

| Record name | Benzene, 1-butoxy-3-chloro-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881322-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butoxy-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-3-chloro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-butoxy-3-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-chloro-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. the butoxy group can activate the ring towards certain electrophiles.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in the presence of suitable reagents and conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid for nitration.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

Reduction: 1-Butoxy-3-chloro-5-aminobenzene.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butoxy-3-chloro-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-3-chloro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the butoxy and chloro groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-Butoxy-3-chloro-5-nitrobenzene and Analogs

Reactivity Differences

- Substitution Reactions :

- The bromine in 1-bromo-3-chloro-5-nitrobenzene facilitates nucleophilic aromatic substitution (NAS) more readily than the butoxy group in the target compound, which acts as a poor leaving group .

- In 1-chloro-3-nitrobenzene, the absence of a third substituent allows for faster electrophilic substitution (e.g., nitration or sulfonation) at the para position relative to the nitro group .

- Electronic Effects :

- Methoxy (in 1-bromo-3-methoxy-5-nitrobenzene) and butoxy groups both donate electrons via resonance, but the butoxy’s larger size reduces ring activation compared to methoxy .

- Nitro groups in all analogs strongly deactivate the ring, directing incoming electrophiles to meta positions unless steric effects dominate .

Physicochemical Properties

- Boiling/Melting Points :

- Solubility: The butoxy group enhances solubility in nonpolar solvents compared to methoxy or halogenated analogs .

Q & A

Q. What are the recommended safety protocols for handling 1-Butoxy-3-chloro-5-nitrobenzene in laboratory settings?

- Methodological Answer: Follow OSHA-compliant engineering controls, including closed-system handling and local exhaust ventilation to minimize inhalation risks . Use impervious gloves (e.g., nitrile), safety goggles, and protective clothing to prevent skin/eye contact. Install safety showers and eyewash stations in proximity to work areas. For fire hazards, employ water cooling for nearby containers and use SCBA (self-contained breathing apparatus) during emergencies . Regularly review SDS updates for long-term storage guidance, as degradation products may increase hazards over time .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: A typical approach involves sequential functionalization of benzene derivatives:

Chlorination: Electrophilic substitution at the meta position using Cl2/FeCl3 or SO2Cl2.

Nitration: Controlled nitration with HNO3/H2SO4 at low temperatures to prevent over-nitration.

Alkoxylation: Nucleophilic substitution of a halogen (e.g., bromine) with butoxy groups using NaO(C4H9) under anhydrous conditions .

Monitor reaction progress via TLC or GC-MS to ensure intermediate purity.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration and alkoxylation in the synthesis of this compound?

- Methodological Answer:

- Nitration Regioselectivity: Use directing group analysis. The chloro group is meta-directing, while nitro groups are strongly deactivating. Pre-chlorination ensures nitration occurs at the para position relative to chlorine. Control reaction temperature (<50°C) to minimize byproducts .

- Alkoxylation Efficiency: Replace traditional SN2 conditions with phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems (H2O/DCM) to enhance butoxy group incorporation . Confirm regiochemistry via <sup>13</sup>C NMR or X-ray crystallography .

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

- Methodological Answer:

- Multi-Nuclear NMR: Use <sup>1</sup>H-<sup>13</sup>C HSQC to assign substituent positions and NOESY for spatial configuration analysis.

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula and detect trace impurities (e.g., brominated byproducts) with ppm-level accuracy .

- X-Ray Crystallography: Submit crystals to repositories like the Cambridge Crystallographic Data Centre (CCDC) for structural validation. Deposit data under CCDC ID for peer-reviewed reproducibility .

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

- Methodological Answer:

- Data Reconciliation: Cross-reference NIST Chemistry WebBook entries with experimental measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points).

- Purity Assessment: Quantify impurities via HPLC with UV detection at λ = 254 nm. Use standardized reference materials to calibrate instruments .

- Open Data Practices: Share raw datasets in repositories like the European Open Science Cloud to enable meta-analyses and error detection .

Methodological Notes

- Safety Compliance: Adhere to REACH and OSHA guidelines for waste disposal, including neutralization of nitro groups before incineration .

- Structural Validation: Leverage crystallographic data (CCDC) and spectral libraries (NIST) for benchmarking .

- Data Integrity: Document all synthetic steps and analytical parameters in FAIR (Findable, Accessible, Interoperable, Reusable) formats to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.